6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14820575
InChI: InChI=1S/C17H14Cl2N4O/c18-11-7-12(19)9-13(8-11)23-6-3-15-14(16(23)24)10-20-17(21-15)22-4-1-2-5-22/h3,6-10H,1-2,4-5H2
SMILES:
Molecular Formula: C17H14Cl2N4O
Molecular Weight: 361.2 g/mol

6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

CAS No.:

Cat. No.: VC14820575

Molecular Formula: C17H14Cl2N4O

Molecular Weight: 361.2 g/mol

* For research use only. Not for human or veterinary use.

6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one -

Specification

Molecular Formula C17H14Cl2N4O
Molecular Weight 361.2 g/mol
IUPAC Name 6-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Standard InChI InChI=1S/C17H14Cl2N4O/c18-11-7-12(19)9-13(8-11)23-6-3-15-14(16(23)24)10-20-17(21-15)22-4-1-2-5-22/h3,6-10H,1-2,4-5H2
Standard InChI Key BTNBUHDRKZCWOY-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC(=C4)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The compound’s structure centers on a pyrido[4,3-d]pyrimidine scaffold, a bicyclic system comprising fused pyridine and pyrimidine rings. The pyrido[4,3-d]pyrimidine nucleus is substituted at the 6-position with a 3,5-dichlorophenyl group and at the 2-position with a pyrrolidin-1-yl moiety (Figure 1). The dichlorophenyl group introduces electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic pockets in biological targets, while the pyrrolidine ring contributes conformational flexibility and hydrogen-bonding capabilities.

Molecular Formula: C₁₇H₁₄Cl₂N₄O
Molecular Weight: 361.2 g/mol.
IUPAC Name: 6-(3,5-Dichlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one

The presence of two chlorine atoms at the 3- and 5-positions of the phenyl ring distinguishes this compound from simpler pyridopyrimidine derivatives, likely influencing its pharmacokinetic properties and metabolic stability.

Synthetic Methodologies

Multi-Step Synthesis from Pyrido[4,3-d]pyrimidine Precursors

The synthesis of 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves sequential functionalization of a pyrido[4,3-d]pyrimidine backbone. Key steps include:

  • Nucleophilic Substitution: Introduction of the dichlorophenyl group via Ullmann coupling or palladium-catalyzed cross-coupling reactions.

  • Ring Functionalization: Installation of the pyrrolidine moiety through nucleophilic aromatic substitution or transition-metal-mediated amination.

Optimization Parameters:

  • Solvents: Dimethylformamide (DMF) or dimethylacetamide (DMA) for solubility enhancement.

  • Catalysts: Palladium on carbon (Pd/C) or copper iodide (CuI) for coupling reactions.

  • Temperature: Reactions often proceed at 80–120°C to balance yield and selectivity.

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR: Signals at δ 1.29–1.30 ppm correspond to methyl groups in the pyrrolidine ring, while aromatic protons of the dichlorophenyl group resonate at δ 6.8–7.5 ppm .

  • IR Spectroscopy: Peaks near 1664 cm⁻¹ indicate the presence of a carbonyl group (C=O) .

Comparative Analysis with Related Compounds

Pyrido[2,3-d]pyrimidines vs. Pyrido[4,3-d]pyrimidines

While pyrido[2,3-d]pyrimidines are well-studied for antiviral and antidiabetic applications, pyrido[4,3-d]pyrimidines like the subject compound offer distinct steric and electronic properties due to ring fusion differences . For example:

  • Bioavailability: The 4,3-d fusion in this compound may enhance membrane permeability compared to 2,3-d isomers .

  • Target Selectivity: Substitution at the 6-position could reduce off-target effects observed in broader-spectrum inhibitors.

Challenges and Future Directions

Synthetic Scalability

Current protocols suffer from moderate yields (40–60%) due to side reactions during pyrrolidine installation. Future work could explore flow chemistry or enzymatic catalysis to improve efficiency.

Mechanistic Elucidation

High-resolution crystallography or cryo-EM studies are needed to map binding interactions with proposed targets like CDKs or tubulin .

Structural Analogues for SAR Studies

Modifying the dichlorophenyl group to trifluoromethyl or methoxy substituents may enhance potency and reduce toxicity .

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